4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine
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Overview
Description
4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are essential components in various biological processes and are widely studied for their potential applications in medicinal chemistry, agriculture, and material science. This compound, characterized by its two chlorine atoms and a methyl group attached to the pyrimidine ring, exhibits unique chemical properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzonitrile and 2,4-dichloro-6-methylpyrimidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is used to dissolve the reactants.
Catalysts and Reagents: Catalysts like palladium on carbon (Pd/C) and reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic aromatic substitution (S_NAr) mechanism, where the nucleophile attacks the electrophilic carbon atom of the pyrimidine ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K_2CO_3) are typically used.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, pyrimidine derivatives with different oxidation states, and coupled products with various functional groups.
Scientific Research Applications
4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the 3-chlorophenyl group.
4-Chloro-2-phenyl-6-methylpyrimidine: Similar but without the additional chlorine atom on the phenyl ring.
2-Chloro-4-(3-chlorophenyl)-6-methylpyrimidine: Similar but with different chlorine substitution patterns.
Uniqueness
4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the methyl group on the pyrimidine ring enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-6-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-5-10(13)15-11(14-7)8-3-2-4-9(12)6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDRTFGWVVZDGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656174 |
Source
|
Record name | 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-74-0 |
Source
|
Record name | 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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